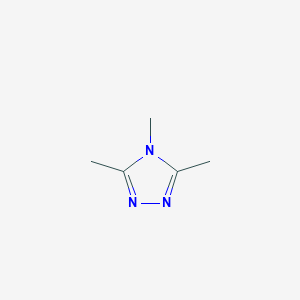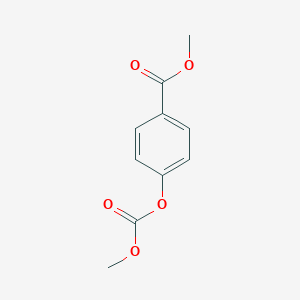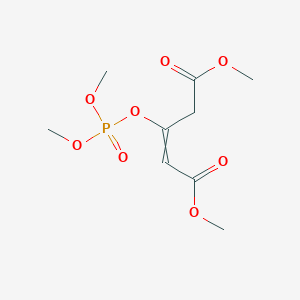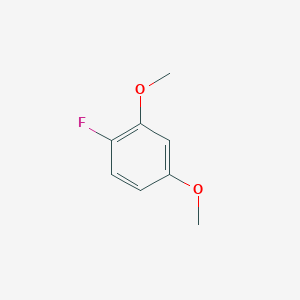
Natrium;oxido(oxo)boran;hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,8-Tetrahydroxynaphthalen (T4HN) ist eine einzigartige symmetrische Verbindung polyketidischen Ursprungs. Es ist ein unverzichtbarer Vorläufer für 1,8-Dihydroxynaphthalen-Melanin, ein bedeutender Virulenzfaktor bei pathogenen Pilzen . T4HN ist ein früher Vorläufer im Pentaketidweg und wird vermutet, direkt aus Malonyl-CoA und Acetyl-CoA durch Typ-1-Polyketidsynthasen produziert zu werden .
Wissenschaftliche Forschungsanwendungen
T4HN has several scientific research applications:
Wirkmechanismus
Target of Action
Sodium;oxido(oxo)borane;hydrate, also known as Sodium borohydride, is a compound that primarily targets boron hydrides . Boron hydrides, such as borane (BH3) and diborane (B2H6), are formed in the gaseous state from the decomposition of other compounds . These boron hydrides play a crucial role in various chemical reactions and processes.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, diborane is generally synthesized by the reaction of BF3 with a hydride source, such as Sodium borohydride . The compound’s interaction with its targets results in changes in the chemical structure and properties of the targets, leading to the formation of new compounds .
Biochemical Pathways
The compound affects various biochemical pathways. One of the key pathways is the synthesis of diborane. In this pathway, Sodium borohydride reacts with BF3 to form diborane . This reaction is crucial as diborane is a key intermediate in various chemical reactions and processes.
Pharmacokinetics
It’s known that the compound is stable in dry air and is non-volatile . It’s also soluble in water, where it reacts slowly . These properties can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds, such as diborane . Diborane, in turn, can participate in various chemical reactions, leading to the formation of other compounds. The compound’s action can also result in changes in the chemical structure and properties of its targets .
Action Environment
The action, efficacy, and stability of Sodium;oxido(oxo)borane;hydrate can be influenced by various environmental factors. For instance, the compound is stable in dry air but reacts slowly in water . Therefore, the presence of water can influence the compound’s action and stability. Additionally, the compound’s action can also be influenced by the presence of other compounds, such as BF3, which it reacts with to form diborane .
Safety and Hazards
Sodium;oxido(oxo)borane;hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation and may damage fertility or the unborn child . It is recommended to use personal protective equipment as required, wash face, hands and any exposed skin thoroughly after handling, and wear eye/face protection .
Zukünftige Richtungen
The field of organometallic chemistry, which includes the study of Sodium;oxido(oxo)borane;hydrate, is progressing rapidly . This field has potentials in homogeneous catalysis and is being realized in an unprecedented manner . The hydroboration-oxidation of alkenes is a useful and important method for forming alcohols from alkenes . This process has undergone continuous growth since its invention .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
T4HN wird über den Pentaketidweg synthetisiert. Es wird direkt aus Malonyl-CoA und Acetyl-CoA durch Typ-1-Polyketidsynthasen produziert . Das Enzym Ayg1p ist an der Bildung von T4HN aus dem Heptaketid-Vorläufer YWA1 in Aspergillus fumigatus beteiligt . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Typ-1-Polyketidsynthasen und spezifischen Enzymen wie Ayg1p.
Industrielle Produktionsmethoden
Die industrielle Produktion von T4HN beinhaltet die Verwendung von gentechnisch veränderten Mikroorganismen, die die notwendigen Polyketidsynthasen und andere Enzyme exprimieren, die für die Biosynthese von T4HN erforderlich sind. Diese Mikroorganismen werden unter kontrollierten Bedingungen kultiviert, um die Ausbeute an T4HN zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
T4HN durchläuft verschiedene chemische Reaktionen, darunter Reduktion und Dehydration. Es wird durch Tetrahydroxynaphthalen-Reduktase zu Scytalon und Vermelon reduziert . T4HN ist auch an der Biosynthese von Melanin in pathogenen Pilzen beteiligt .
Häufige Reagenzien und Bedingungen
Die Reduktion von T4HN zu Scytalon beinhaltet die Verwendung von NADP(+) als Kofaktor . Die Dehydratisierungsreaktionen finden typischerweise unter spezifischen enzymatischen Bedingungen statt, die Polyketidsynthasen beinhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von T4HN gebildet werden, sind Scytalon, Vermelon und 1,8-Dihydroxynaphthalen .
Wissenschaftliche Forschungsanwendungen
T4HN hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: T4HN wird als Vorläufer bei der Synthese verschiedener Naphthalinderivate verwendet.
Industrie: T4HN wird bei der Herstellung von Pigmenten und Farbstoffen verwendet.
Wirkmechanismus
T4HN übt seine Wirkung durch seine Rolle als Vorläufer bei der Biosynthese von Melanin aus. Das Enzym Ayg1p wandelt das Naphthopyron YWA1 in T4HN um, das dann weiterverarbeitet wird, um Melanin zu bilden . Die molekularen Ziele, die an diesem Weg beteiligt sind, umfassen Polyketidsynthasen und spezifische Enzyme wie Ayg1p .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,8-Dihydroxynaphthalen (DHN): Ein direktes Produkt von T4HN und ein Schlüsselzwischenprodukt bei der Melaninbiosynthese.
Scytalon: Ein Reduktionsprodukt von T4HN, das an der Melaninbiosynthese beteiligt ist.
Vermelon: Ein weiteres Reduktionsprodukt von T4HN, das an der Melaninbiosynthese beteiligt ist.
Einzigartigkeit von T4HN
T4HN ist aufgrund seiner symmetrischen Struktur und seiner Rolle als früher Vorläufer im Pentaketidweg einzigartig. Seine Beteiligung an der Biosynthese von Melanin macht es zu einer wichtigen Verbindung bei der Untersuchung der Pilzvirulenz und des Stresswiderstands .
Eigenschaften
IUPAC Name |
sodium;oxido(oxo)borane;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na.H2O/c2-1-3;;/h;;1H2/q-1;+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAQHLFAIDLZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH2NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)



![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)


![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)

